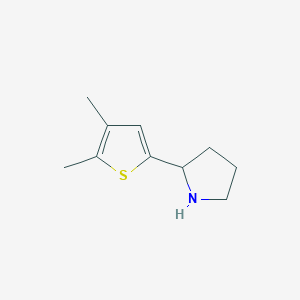

![molecular formula C19H19N3O2 B3374356 3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018164-86-7](/img/structure/B3374356.png)

3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

説明

The compound “3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of the 1H-pyrazolo[3,4-b]pyridine class . This class of compounds has been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological properties .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including the compound , has been extensively studied. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In a recent study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives is composed of a pyrazole and a pyridine fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the method used for their synthesis . The methods are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can be influenced by the substituents present at positions N1, C3, C4, C5, and C6 . Some derivatives exhibit strong fluorescence which can be distinguished readily in DMSO or under UV light (360 nm) .科学的研究の応用

Biomedical Applications

The compound belongs to the group of heterocyclic compounds known as 1H-Pyrazolo[3,4-b]pyridines . These compounds have been extensively studied for their diverse biomedical applications. They have been found to exhibit significant biological activity, which has led to their inclusion in more than 5500 references and 2400 patents .

GSK3 Inhibitors

One of the notable applications of these compounds is their role as GSK3 inhibitors . GSK3, or Glycogen synthase kinase 3, is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including metabolism, cell cycle, and cell differentiation. Inhibitors of GSK3 have potential therapeutic applications in conditions like Alzheimer’s disease, bipolar disorder, and cancer .

Tubulin Inhibitors

These compounds also act as tubulin inhibitors . Tubulin is a globular protein that is the main constituent of microtubules in cells. Inhibitors of tubulin disrupt the microtubule network within cells, which can prevent cell division and growth. This property makes them potential candidates for cancer treatment .

Phosphoinositide 3-Kinase Inhibitors

Another application is their role as phosphoinositide 3-kinase inhibitors . These enzymes are involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibitors of these enzymes have potential applications in treating diseases like cancer and inflammation .

Potassium Channel Openers

The compounds also function as potassium channel openers . Potassium channels are found in most cell types and control a variety of cell functions. Openers of these channels can help in conditions like hypertension, cardiac arrhythmia, and epilepsy .

Antileishmanial Activity

They have been found to show antileishmanial activity against amastigotes . Leishmaniasis is a disease caused by the protozoan parasite Leishmania, and compounds with antileishmanial activity can potentially be used in its treatment .

Antimicrobial Activity

These compounds have also demonstrated antimicrobial activity . This means they can inhibit the growth of or kill microorganisms, making them potential candidates for the development of new antibiotics .

Antiproliferative Activity

Lastly, they have shown antiproliferative activity . This means they can inhibit cell growth and multiplication, which is particularly useful in the context of cancer treatment, where the uncontrolled proliferation of cells is a key problem .

将来の方向性

The future directions in the research of 1H-pyrazolo[3,4-b]pyridine derivatives could involve further exploration of their synthesis, properties, and potential applications. For instance, one study highlighted the potential of a synthesized compound as a TRK inhibitor, suggesting its potential for further exploration .

作用機序

Target of Action

The primary targets of MFCD09834261 are currently unknown. The compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that have been used for a wide range of biological targets

Mode of Action

As a 1h-pyrazolo[3,4-b]pyridine derivative, it is likely that the compound interacts with its targets through specific biochemical interactions . The nature of these interactions and the resulting changes would depend on the specific targets of the compound, which are currently unknown.

Biochemical Pathways

Given the compound’s classification as a 1H-pyrazolo[3,4-b]pyridine derivative, it is plausible that it could impact a variety of pathways, depending on its specific targets

特性

IUPAC Name |

3-cyclopropyl-1-phenyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-11(2)15-10-14(19(23)24)16-17(12-8-9-12)21-22(18(16)20-15)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJTWOWPZWSETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NN2C3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-6-isopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374275.png)

![1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374281.png)

![1-(2-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374285.png)

![2-(3-Cyclopropyl-4-(methoxycarbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3374290.png)

![6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374297.png)

![1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374302.png)

![3-(5-(Difluoromethyl)-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374318.png)

![3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374327.png)

![3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3374352.png)

![6-chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3374358.png)

![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3374362.png)

![2-((2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374377.png)

![2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374379.png)